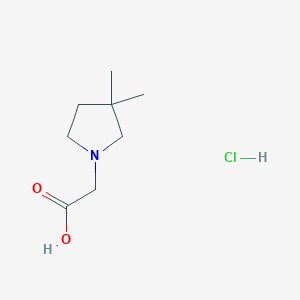

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride

CAS No.: 1803584-82-8

Cat. No.: VC2968816

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803584-82-8 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | 2-(3,3-dimethylpyrrolidin-1-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9(6-8)5-7(10)11;/h3-6H2,1-2H3,(H,10,11);1H |

| Standard InChI Key | ORSDQENIRNVFDP-UHFFFAOYSA-N |

| SMILES | CC1(CCN(C1)CC(=O)O)C.Cl |

| Canonical SMILES | CC1(CCN(C1)CC(=O)O)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride is characterized by its pyrrolidine ring structure with geminal dimethyl substitution at the 3-position and an acetic acid group attached to the nitrogen atom. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics.

Chemical and Physical Properties

The compound possesses distinct chemical and physical properties that are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| CAS Registry Number | 1803584-82-8 |

| MDL Number | MFCD28968349 |

| PubChem CID | 119032107 |

| Physical Appearance | Powder |

| Storage Temperature | Room Temperature |

| IUPAC Name | 2-(3,3-dimethylpyrrolidin-1-yl)acetic acid; hydrochloride |

The molecular structure features a pyrrolidine ring with two methyl groups attached to the carbon at position 3, creating a quaternary carbon center. The nitrogen atom of the pyrrolidine ring is connected to an acetic acid group, with the compound existing as a hydrochloride salt .

Structural Identifiers

For computational and database purposes, the compound is characterized by several structural identifiers:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9(6-8)5-7(10)11;/h3-6H2,1-2H3,(H,10,11);1H |

| InChI Key | ORSDQENIRNVFDP-UHFFFAOYSA-N |

| SMILES | CC1(CCN(C1)CC(=O)O)C.Cl |

These identifiers provide standardized representations of the compound's structure, facilitating its identification and comparison across chemical databases .

Synthesis and Preparation

The synthesis of 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride typically follows established organic chemistry procedures. Understanding these synthetic routes is essential for researchers working with this compound.

Standard Synthetic Route

The most common synthesis pathway involves the reaction of 3,3-dimethylpyrrolidine with chloroacetic acid in the presence of a base such as sodium hydroxide. This nucleophilic substitution reaction proceeds under controlled conditions to ensure optimal yield and purity.

The reaction can be represented as:

-

3,3-dimethylpyrrolidine reacts with chloroacetic acid in basic conditions

-

The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon adjacent to the chlorine in chloroacetic acid

-

The resulting intermediate undergoes further processing to form the hydrochloride salt

Alternative Synthetic Approaches

While the direct reaction of 3,3-dimethylpyrrolidine with chloroacetic acid remains the predominant method, other synthetic approaches may involve:

-

Alkylation of the pyrrolidine nitrogen with appropriate esters followed by hydrolysis

-

Reduction of corresponding amide precursors

-

Ring-forming reactions that directly incorporate the acetate functionality

These alternative approaches may offer advantages in specific research contexts, particularly when precursor availability or reaction selectivity is a concern.

Spectroscopic Characterization

Spectroscopic data provides crucial information about the structural properties of 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride, enabling researchers to confirm its identity and purity.

Applications in Scientific Research

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride has several applications in scientific research, particularly in biological systems investigations.

Biological Research Applications

The compound may interact with specific molecular targets such as enzymes and receptors, influencing neurotransmitter systems. These interactions could have implications for pharmacological research and development.

The pyrrolidine ring structure is a common motif in many biologically active compounds, and the specific substitution pattern in 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride may confer unique biological properties. The compound's potential to modulate enzyme activity or receptor function could result in various biological effects, depending on the specific research context.

Synthetic Chemistry Applications

In synthetic chemistry, 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride may serve as:

-

A building block for more complex molecules

-

A model compound for studying reaction mechanisms

-

A precursor for the synthesis of biologically active compounds

-

A standard for analytical method development

The compound's relatively simple structure combined with its functional groups provides versatility in various synthetic transformations.

Comparison with Related Compounds

Understanding how 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride compares to related compounds offers valuable insights into structure-activity relationships and potential applications.

Comparison with Other Pyrrolidine Derivatives

When compared to other pyrrolidine derivatives, 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride possesses distinctive features due to the dimethyl substitution at the 3-position. This substitution pattern differs from compounds such as 2-(Pyrrolidin-1-yl)acetic acid (CAS: 37386-15-5), which lacks the geminal dimethyl groups .

The structural differences between these compounds include:

-

The presence of geminal dimethyl groups at the 3-position in 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride

-

Differences in ring conformation due to the quaternary carbon center

-

Potential differences in basicity of the nitrogen atom

-

Different steric and electronic properties affecting binding to potential biological targets

Comparison with Piperidine Analogues

When compared to piperidine analogues such as 2-(Piperidin-1-yl)acetic acid hydrochloride (CAS: 3235-68-5), 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride differs in ring size and conformation .

The five-membered pyrrolidine ring in 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride, compared to the six-membered ring in piperidine analogues, results in:

-

Different spatial arrangements of functional groups

-

Altered basicity of the nitrogen atom

-

Different conformational flexibility

-

Potential differences in binding to biological targets

-

Varied pharmacokinetic properties

These structural differences can significantly impact the chemical reactivity and biological activity of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume